N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide
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Overview
Description
N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide is a complex organic compound with the molecular formula C24H23N3O3S. This compound is notable for its unique structure, which includes a naphthalene ring, a piperidine ring, and a sulfonamide group. It has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-cyanobenzaldehyde with piperidine to form an intermediate, which is then reacted with naphthalene-2-sulfonyl chloride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The use of automated reactors and continuous flow systems can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing groups, while reduction may yield a more hydrogenated product.
Scientific Research Applications
N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and piperidine-containing molecules. Examples include:
- N-[1-(4-Bromophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide
- N-[1-(4-Methylphenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide
Uniqueness
N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-2-sulfonamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.
Properties
CAS No. |
79422-98-3 |
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Molecular Formula |
C24H23N3O3S |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[1-(4-cyanophenyl)-2-oxo-2-piperidin-1-ylethyl]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C24H23N3O3S/c25-17-18-8-10-20(11-9-18)23(24(28)27-14-4-1-5-15-27)26-31(29,30)22-13-12-19-6-2-3-7-21(19)16-22/h2-3,6-13,16,23,26H,1,4-5,14-15H2 |
InChI Key |
SLKGNOVBQBSQOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(C2=CC=C(C=C2)C#N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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